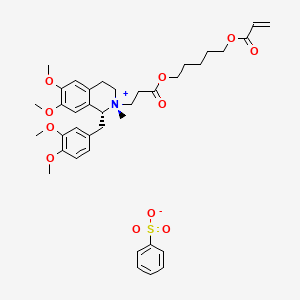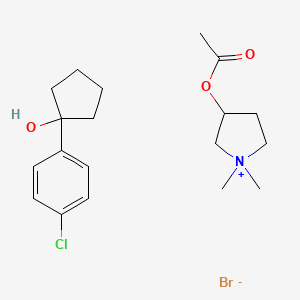![molecular formula C14H11NO6S B13848788 [4-(4-cyanophenoxy)-2-(hydroxymethyl)phenyl] hydrogen sulfate](/img/structure/B13848788.png)
[4-(4-cyanophenoxy)-2-(hydroxymethyl)phenyl] hydrogen sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(4-cyanophenoxy)-2-(hydroxymethyl)phenyl] hydrogen sulfate is a complex organic compound with a unique structure that includes a cyanophenoxy group and a hydroxymethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-cyanophenoxy)-2-(hydroxymethyl)phenyl] hydrogen sulfate typically involves multiple steps. One common method includes the reaction of 4-cyanophenol with 2-(hydroxymethyl)phenol under specific conditions to form the intermediate compound. This intermediate is then treated with sulfuric acid to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Additionally, purification steps such as crystallization or chromatography are employed to isolate the compound from by-products and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
[4-(4-cyanophenoxy)-2-(hydroxymethyl)phenyl] hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The cyanophenoxy group can be reduced to an aminophenoxy group.
Substitution: The hydrogen sulfate group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sodium halides (NaX) or alkyl halides (R-X) are employed under basic or acidic conditions.
Major Products
Oxidation: Formation of 4-(4-cyanophenoxy)-2-carboxyphenyl hydrogen sulfate.
Reduction: Formation of 4-(4-aminophenoxy)-2-(hydroxymethyl)phenyl hydrogen sulfate.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Chemistry
In chemistry, [4-(4-cyanophenoxy)-2-(hydroxymethyl)phenyl] hydrogen sulfate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it useful in understanding biological pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of [4-(4-cyanophenoxy)-2-(hydroxymethyl)phenyl] hydrogen sulfate involves its interaction with specific molecular targets. The cyanophenoxy group can bind to certain enzymes or receptors, modulating their activity. The hydroxymethyl group may also play a role in enhancing the compound’s binding affinity and specificity. These interactions can lead to changes in cellular pathways, ultimately resulting in the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-cyanophenoxy)phenyl hydrogen sulfate
- 2-(hydroxymethyl)phenyl hydrogen sulfate
- 4-(4-aminophenoxy)-2-(hydroxymethyl)phenyl hydrogen sulfate
Uniqueness
Compared to similar compounds, [4-(4-cyanophenoxy)-2-(hydroxymethyl)phenyl] hydrogen sulfate stands out due to its dual functional groups. The presence of both the cyanophenoxy and hydroxymethyl groups allows for a wider range of chemical reactions and interactions, making it more versatile in various applications.
Propriétés
Formule moléculaire |
C14H11NO6S |
|---|---|
Poids moléculaire |
321.31 g/mol |
Nom IUPAC |
[4-(4-cyanophenoxy)-2-(hydroxymethyl)phenyl] hydrogen sulfate |
InChI |
InChI=1S/C14H11NO6S/c15-8-10-1-3-12(4-2-10)20-13-5-6-14(11(7-13)9-16)21-22(17,18)19/h1-7,16H,9H2,(H,17,18,19) |
Clé InChI |
PZHBXIZKDFCBEN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#N)OC2=CC(=C(C=C2)OS(=O)(=O)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


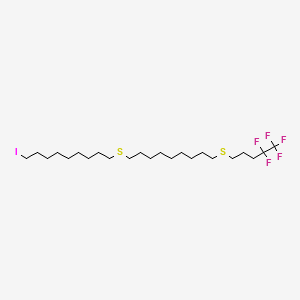
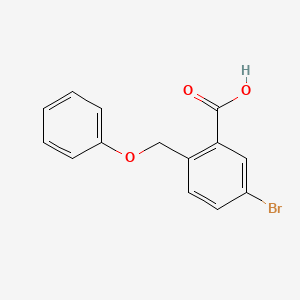
![3-Chlorocetirizine Dihydrochloride; (RS)-2-[2-[4-[(3-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic Acid Dihydrochloride](/img/structure/B13848734.png)


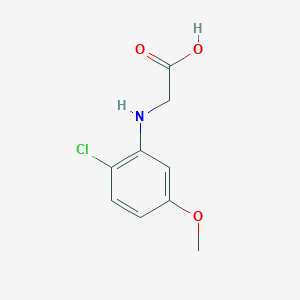
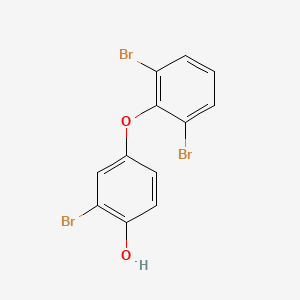

![4H-1,3-Dioxolo[4,5-c]pyran-card-20(22)-enolide Deriv.](/img/structure/B13848773.png)
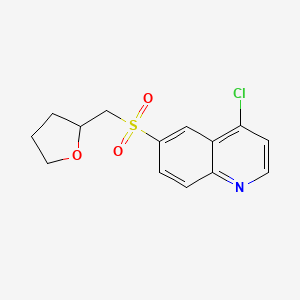
![Ethyl 2-(1-methyl-1H-pyrazol-4-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13848790.png)
![O-[(4-Bromophenyl)methyl] S-methyl carbonodithioate](/img/structure/B13848791.png)
